2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol
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Overview
Description
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol is a fluorescent compound widely used in various scientific research fields. It is known for its ability to act as a fluorescent tracer, making it valuable in biological and chemical studies. The compound’s unique structure allows it to be used in monitoring glucose uptake in cells, among other applications.
Preparation Methods
The synthesis of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol typically involves the reaction of D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl). This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can alter the nitro group, affecting the compound’s fluorescence properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a fluorescent tracer to study chemical reactions and molecular interactions.
Biology: Employed in monitoring glucose uptake in cells, making it valuable in diabetes research and cellular metabolism studies
Medicine: Utilized in imaging techniques to study tumor cells and other medical conditions.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When introduced into biological systems, it can be taken up by cells and emit fluorescence under specific conditions. This fluorescence can be detected and measured, providing valuable information about cellular processes. The molecular targets and pathways involved include glucose transporters and metabolic pathways related to glucose uptake .
Comparison with Similar Compounds
Similar compounds to 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol include:
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Another fluorescent glucose analog used in similar applications.
7-Nitrobenz-2-oxa-1,3-diazol-4-yl derivatives: These compounds share the nitrobenzoxadiazole moiety and are used as fluorescent analogs in various studies. The uniqueness of this compound lies in its specific structure, which provides distinct fluorescent properties and makes it particularly suitable for glucose uptake studies.
Properties
CAS No. |
66770-00-1 |
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Molecular Formula |
C8H7N3O5 |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethanol |
InChI |
InChI=1S/C8H7N3O5/c12-3-4-15-6-2-1-5(11(13)14)7-8(6)10-16-9-7/h1-2,12H,3-4H2 |
InChI Key |
OCYYQIDPANXDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)OCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.